Cas no 2228463-55-4 (3-ethyloxetane-3-sulfonyl chloride)
3-ethyloxetane-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-ethyloxetane-3-sulfonyl chloride
- MFCD33500674
- SY320000
- 2228463-55-4
- EN300-1989133
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- Inchi: 1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3
- InChI Key: HRLMFBAJCDWLET-UHFFFAOYSA-N
- SMILES: ClS(C1(CC)COC1)(=O)=O
Computed Properties
- Exact Mass: 183.9960930g/mol
- Monoisotopic Mass: 183.9960930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 51.8Ų
3-ethyloxetane-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY320000-0.25g |
3-Ethyloxetane-3-sulfonyl Chloride |
2228463-55-4 | ≥95% | 0.25g |
¥17100.00 | 2025-04-16 | |
| Enamine | EN300-1989133-0.05g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 0.05g |
$900.0 | 2023-09-16 | ||
| Enamine | EN300-1989133-0.1g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 0.1g |
$943.0 | 2023-09-16 | ||
| Enamine | EN300-1989133-0.25g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 0.25g |
$985.0 | 2023-09-16 | ||
| Enamine | EN300-1989133-0.5g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 0.5g |
$1027.0 | 2023-09-16 | ||
| Enamine | EN300-1989133-1.0g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1989133-2.5g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 2.5g |
$2100.0 | 2023-09-16 | ||
| Enamine | EN300-1989133-5.0g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1989133-10.0g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1989133-1g |
3-ethyloxetane-3-sulfonyl chloride |
2228463-55-4 | 1g |
$1070.0 | 2023-09-16 |
3-ethyloxetane-3-sulfonyl chloride Suppliers
3-ethyloxetane-3-sulfonyl chloride Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-ethyloxetane-3-sulfonyl chloride
Research Brief on 3-Ethyloxetane-3-sulfonyl Chloride (CAS: 2228463-55-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-Ethyloxetane-3-sulfonyl chloride (CAS: 2228463-55-4) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This compound, characterized by its oxetane ring and reactive sulfonyl chloride group, serves as a versatile building block for the synthesis of sulfonamide-based molecules, which are prevalent in many pharmaceuticals and bioactive compounds. Recent studies have explored its utility in covalent inhibitor design, PROTAC development, and as a linker in bioconjugation strategies.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3-ethyloxetane-3-sulfonyl chloride as a key intermediate in the synthesis of covalent kinase inhibitors targeting EGFR mutations. The oxetane moiety was found to improve metabolic stability and solubility, while the sulfonyl chloride group enabled selective modification of cysteine residues in the target proteins. This approach demonstrated enhanced selectivity and reduced off-target effects compared to traditional acrylamide-based covalent inhibitors.
In the field of targeted protein degradation, researchers have utilized 3-ethyloxetane-3-sulfonyl chloride as a linker in PROTAC (Proteolysis Targeting Chimera) molecules. A recent patent application (WO2023056789) describes its incorporation into BET protein degraders, where the oxetane's ring strain was leveraged to promote optimal orientation of the warhead and E3 ligase binder. The resulting compounds showed improved cellular permeability and degradation efficiency in preclinical models of hematological malignancies.
From a synthetic chemistry perspective, advances in the preparation of 3-ethyloxetane-3-sulfonyl chloride have been reported. A 2024 Organic Process Research & Development paper detailed a scalable, continuous-flow synthesis method that addresses safety concerns associated with handling sulfonyl chlorides. This innovation has enabled broader access to the compound for medicinal chemistry programs while maintaining high purity (>98%) and yield (85%).
Structural studies using X-ray crystallography and computational modeling have provided insights into the conformational preferences of 3-ethyloxetane-3-sulfonyl chloride derivatives. The oxetane ring adopts a puckered conformation that influences the trajectory of the sulfonyl chloride group, which has implications for its reactivity in nucleophilic substitution reactions. These findings are guiding the design of more effective sulfonylation reagents for challenging substrates.
Looking forward, 3-ethyloxetane-3-sulfonyl chloride continues to show promise in emerging areas such as antibody-drug conjugates (ADCs) and covalent fragment-based drug discovery. Its balanced reactivity profile makes it particularly suitable for these applications where controlled modification of biological macromolecules is required. Ongoing research is exploring its use in the development of next-generation therapeutics for oncology, infectious diseases, and CNS disorders.
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